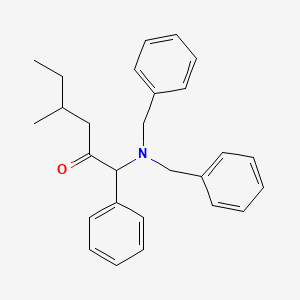![molecular formula C15H11Cl2N3O2 B12592389 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- CAS No. 875577-55-2](/img/structure/B12592389.png)
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carboxamide group at the 3-position of the indazole ring, a dichlorophenylmethyl substituent, and a hydroxy group.
Vorbereitungsmethoden
The synthesis of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of indazole with chloromethyl chloroformate in the presence of a base to form the indazole-3-carboxyl chloride intermediate. This intermediate is then reacted with hydroxylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group, using reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetone, as well as catalysts like copper acetate for certain cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The hydroxy group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Lacks the dichlorophenylmethyl and hydroxy groups, resulting in different biological activities and applications.
1H-Indazole-3-carboxamide derivatives: Variations in substituents at the 1- and 3-positions can lead to differences in potency and selectivity as enzyme inhibitors.
The uniqueness of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
875577-55-2 |
|---|---|
Molekularformel |
C15H11Cl2N3O2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]-N-hydroxyindazole-3-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(18-20)15(21)19-22/h1-7,22H,8H2,(H,19,21) |
InChI-Schlüssel |
NUVGOZVFOIEDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
